molecular formula C6H14ClNO3 B2475874 (1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride CAS No. 74538-71-9

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride

Cat. No. B2475874
CAS RN: 74538-71-9
M. Wt: 183.63
InChI Key: LVGKJFCRAOREGZ-MVNLRXSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride, also known as D-glucosamine hydrochloride, is a widely used dietary supplement and pharmaceutical ingredient. It is a natural amino sugar that is commonly found in shellfish, animal bones, and fungi. In recent years, D-glucosamine hydrochloride has gained significant attention due to its potential therapeutic benefits in treating various diseases.

Scientific Research Applications

Chiral Building Blocks in Amino Acid Synthesis

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride and similar compounds are used as chiral building blocks in the preparation of sugar amino acids and peptidomimetics. For instance, Defant et al. (2011) utilized a bicyclic lactone obtained from catalytic pyrolysis of cellulose to synthesize a δ-sugar amino acid. This compound serves as an isoster of the dipeptide glycine-alanine, presenting potential use in creating new peptidomimetics with restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

Precursors to Carbocyclic Nucleosides

Compounds structurally related to (1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride are also employed as precursors in the synthesis of carbocyclic nucleosides. Rajappan et al. (2001) discussed the synthesis of a protected form of (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol, which is a crucial building block for the 5′-nor carbocyclic nucleosides, noted for their significant biological properties (Rajappan et al., 2001).

Glycosidase Inhibitory Activities

Lysek et al. (2007) studied conduramine F-1 epoxides derived from compounds similar to (1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride and found that these compounds exhibit glycosidase inhibitory activities. Specific derivatives were identified as good inhibitors of beta-xylosidase and alpha-glucosidase, presenting potential implications in therapeutic applications (Lysek et al., 2007).

Enantiodiscriminating Ability in NMR Spectroscopy

Yang et al. (2006) synthesized compounds derived from (1R,2R)-diaminocyclohexane and evaluated their enantiodiscriminating ability using 1H NMR spectroscopy. These compounds demonstrated better enantiodiscrimination for certain chiral carboxylic acids compared to commercially available chiral solvating agents, marking them as promising agents for future applications (Yang et al., 2006).

properties

IUPAC Name

(1R,3R)-5-aminocyclohexane-1,2,3-triol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h3-6,8-10H,1-2,7H2;1H/t3?,4-,5-,6?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGKJFCRAOREGZ-FQOUYKNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C(C1O)O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1N)O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-5-Aminocyclohexane-1,2,3-triol;hydrochloride

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